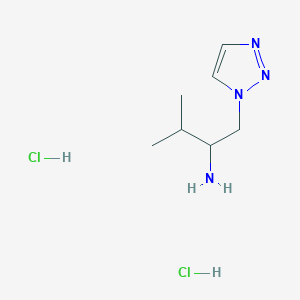

3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Chemical Reactions Analysis

1H-1,2,3-Triazole molecules were synthesized via a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Aplicaciones Científicas De Investigación

Click Chemistry

3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine dihydrochloride: is utilized in click chemistry reactions, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for creating a diverse range of products, including polymers, pharmaceuticals, and bioconjugates . The compound acts as a ligand that stabilizes the copper(I) ion, enhancing its reactivity and preventing its oxidation .

Medicinal Chemistry

Triazole derivatives, like the one , exhibit a broad spectrum of biological activities. They are known for their antimicrobial, analgesic, anti-inflammatory, and anticancer properties . This makes them valuable scaffolds in drug design and synthesis, where they can be incorporated into molecules to enhance therapeutic efficacy and selectivity.

Biological Studies

In chemical biology, triazole compounds serve as biocompatible ligands. They facilitate bioconjugation reactions that are essential for tagging and tracking biomolecules within living systems. This application is crucial for understanding biological processes and developing diagnostic tools .

Industrial Applications

The triazole ring is a component in various industrial applications. It’s found in dyes, photographic materials, photostabilizers, agrochemicals, and as corrosion inhibitors for copper alloys . Its versatility stems from its stability and ability to participate in diverse chemical reactions.

Synthesis of Agrochemicals

Specifically, triazole derivatives are intermediates in the synthesis of certain fungicides, such as Paclobutrazol, which is used to inhibit plant growth and manage crop yields . This application is significant for agricultural practices that require precise control over plant development.

Propiedades

IUPAC Name |

3-methyl-1-(triazol-1-yl)butan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.2ClH/c1-6(2)7(8)5-11-4-3-9-10-11;;/h3-4,6-7H,5,8H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTIUOHAEPZCQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478032.png)

![9-Methoxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1478033.png)

![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478043.png)

![4-Hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1478044.png)

![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478046.png)